molecular formula C15H20O3 B1240338 Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-

Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-

Cat. No. B1240338
M. Wt: 248.32 g/mol
InChI Key: KTEXNACQROZXEV-ZRPLFPEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-4576 is a germacranolide.

Scientific Research Applications

Crystal Structure Analysis

  • Research has shown that compounds like Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one are used in crystal structure analysis. For instance, the study of crystal structures involving similar compounds demonstrates their complex molecular architecture, including fused rings and various substituents (Penthala et al., 2014).

Synthesis and Modification

  • These compounds are often synthesized and modified for various scientific applications. For example, modifications of the compound's structure, such as adding different substituents, have been explored to understand their impact on the molecular conformation and properties (Janganati et al., 2013).

Chemical Reactions and Transformations

  • Understanding the chemical reactivity of such compounds is another area of interest. Studies have investigated how these compounds undergo various chemical reactions, providing insights into their potential applications in synthetic chemistry (Moumou et al., 2010).

Pharmaceutical Research

  • While excluding specific drug use and dosage information, it's notable that derivatives of these compounds are often researched for potential pharmaceutical applications. Their complex structures and reactivity make them candidates for exploration in drug development (Janganati et al., 2014).

Fatty Acid Synthesis

  • These compounds are also relevant in the study of fatty acids. Research has been conducted on synthesizing and modifying fatty acids using similar compounds, indicating their utility in understanding and producing complex organic molecules (Jie & Ahmad, 1983).

properties

Product Name

Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,2R,4R,7Z,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5-/t11-,12-,13+,15+/m0/s1

InChI Key

KTEXNACQROZXEV-ZRPLFPEYSA-N

Isomeric SMILES

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C

Pictograms

Irritant; Health Hazard

synonyms

parthenolide
parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-
Reactant of Route 2
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-
Reactant of Route 3
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-
Reactant of Route 4
Reactant of Route 4
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-
Reactant of Route 5
Reactant of Route 5
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-
Reactant of Route 6
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-

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